1-Fluoropropadiene-1-diazonium
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Overview
Description
1-Fluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of a fluorine atom and a diazonium group attached to a propadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropropadiene-1-diazonium can be synthesized through the diazotization of 1-fluoropropadiene. The process typically involves the reaction of 1-fluoropropadiene with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form the diazonium salt .
Industrial Production Methods: The use of continuous flow reactors has been explored to enhance the safety and efficiency of diazonium salt production .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides through Sandmeyer reactions.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrocarbon.
Coupling Reactions: The diazonium compound can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used in Sandmeyer reactions.
Reduction Reactions: Hypophosphorous acid and other reducing agents are used to reduce diazonium salts.
Coupling Reactions: Aromatic amines and phenols are used as coupling partners in the presence of a base.
Major Products Formed:
Substitution Reactions: Halogenated, cyanated, and hydroxylated derivatives of 1-fluoropropadiene.
Reduction Reactions: 1-Fluoropropadiene.
Coupling Reactions: Azo compounds with various substituents.
Scientific Research Applications
1-Fluoropropadiene-1-diazonium has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various fluorinated organic compounds.
Materials Science: Used in surface modification techniques to create functionalized surfaces with unique properties.
Biomedical Applications: Employed in the modification of biomaterials to enhance their biocompatibility and functionality.
Mechanism of Action
The reactivity of 1-fluoropropadiene-1-diazonium is primarily due to the presence of the diazonium group, which is a highly reactive electrophile. The diazonium group can be easily displaced by nucleophiles, leading to the formation of various substituted products. The mechanism often involves the formation of an aryl radical intermediate, which then undergoes further reactions .
Comparison with Similar Compounds
1-Fluoronaphthalene-1-diazonium: Similar in structure but with a naphthalene backbone.
1-Fluorobenzene-1-diazonium: Similar in structure but with a benzene backbone.
Uniqueness: 1-Fluoropropadiene-1-diazonium is unique due to its propadiene backbone, which imparts different reactivity and stability compared to its aromatic counterparts. This makes it a valuable intermediate in the synthesis of fluorinated compounds with specific properties.
Properties
CAS No. |
918108-32-4 |
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Molecular Formula |
C3H2FN2+ |
Molecular Weight |
85.06 g/mol |
InChI |
InChI=1S/C3H2FN2/c1-2-3(4)6-5/h1H2/q+1 |
InChI Key |
NWEISJAPRJBCJF-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C([N+]#N)F |
Origin of Product |
United States |
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